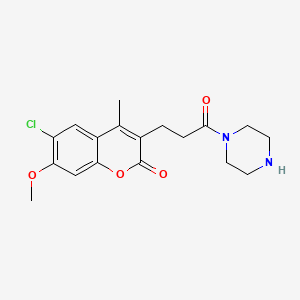
6-chloro-7-methoxy-4-methyl-3-(3-oxo-3-(piperazin-1-yl)propyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chlor-7-methoxy-4-methyl-3-(3-oxo-3-(piperazin-1-yl)propyl)-2H-chromen-2-on ist eine synthetische organische Verbindung, die zur Klasse der Chromen-2-on-Derivate gehört. Diese Verbindungen sind bekannt für ihre vielfältigen biologischen Aktivitäten und ihre potenziellen therapeutischen Anwendungen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Chlor-7-methoxy-4-methyl-3-(3-oxo-3-(piperazin-1-yl)propyl)-2H-chromen-2-on beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg kann Folgendes umfassen:
Ausgangsmaterial: Die Synthese beginnt oft mit einer Chromen-2-on-Kernstruktur.
Chlorierung: Einführung des Chloratoms an der 6. Position unter Verwendung von Reagenzien wie Thionylchlorid oder Phosphorpentachlorid.
Methoxylierung: Methoxylierung an der 7. Position unter Verwendung von Methanol und einem geeigneten Katalysator.
Methylierung: Methylierung an der 4. Position unter Verwendung von Methyliodid oder Dimethylsulfat.
Piperazinderivat-Addition: Das Piperazinderivat wird durch eine nucleophile Substitutionsreaktion mit einer geeigneten Abgangsgruppe eingeführt.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden können die Optimierung des obigen Synthesewegs beinhalten, um die Ausbeute und Reinheit zu verbessern. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, das Hochdurchsatzscreening von Katalysatoren und fortschrittliche Reinigungstechniken umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methoxy- oder Methylgruppen.
Reduktion: Reduktionsreaktionen können an der Carbonylgruppe auftreten und sie in einen Alkohol umwandeln.
Substitution: Das Chloratom kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Oxidation: Bildung von Carbonsäuren oder Aldehyden.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Chemie: Verwendung als Baustein für die Synthese komplexerer Moleküle.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller, entzündungshemmender und krebshemmender Eigenschaften.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten.
Industrie: Verwendung bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von 6-Chlor-7-methoxy-4-methyl-3-(3-oxo-3-(piperazin-1-yl)propyl)-2H-chromen-2-on beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen und -pfaden. Es kann Enzyme hemmen oder aktivieren, an Rezeptoren binden oder zelluläre Prozesse stören. Detaillierte Studien sind erforderlich, um die genauen beteiligten Pfade und Zielstrukturen aufzuklären.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-chloro-7-methoxy-4-methyl-3-(3-oxo-3-(piperazin-1-yl)propyl)-2H-chromen-2-one involves interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
7-Methoxy-4-methyl-3-(3-oxo-3-(piperazin-1-yl)propyl)-2H-chromen-2-on: Fehlt das Chloratom an der 6. Position.
6-Chlor-4-methyl-3-(3-oxo-3-(piperazin-1-yl)propyl)-2H-chromen-2-on: Fehlt die Methoxygruppe an der 7. Position.
6-Chlor-7-methoxy-3-(3-oxo-3-(piperazin-1-yl)propyl)-2H-chromen-2-on: Fehlt die Methylgruppe an der 4. Position.
Einzigartigkeit
Das Vorhandensein der Chlor-, Methoxy- und Methylgruppen in 6-Chlor-7-methoxy-4-methyl-3-(3-oxo-3-(piperazin-1-yl)propyl)-2H-chromen-2-on kann einzigartige chemische und biologische Eigenschaften verleihen, wodurch es sich von ähnlichen Verbindungen unterscheidet.
Eigenschaften
Molekularformel |
C18H21ClN2O4 |
|---|---|
Molekulargewicht |
364.8 g/mol |
IUPAC-Name |
6-chloro-7-methoxy-4-methyl-3-(3-oxo-3-piperazin-1-ylpropyl)chromen-2-one |
InChI |
InChI=1S/C18H21ClN2O4/c1-11-12(3-4-17(22)21-7-5-20-6-8-21)18(23)25-15-10-16(24-2)14(19)9-13(11)15/h9-10,20H,3-8H2,1-2H3 |
InChI-Schlüssel |
NLMBFQJCWXNYRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CCC(=O)N3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















